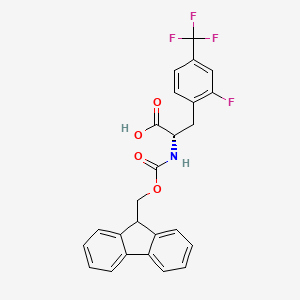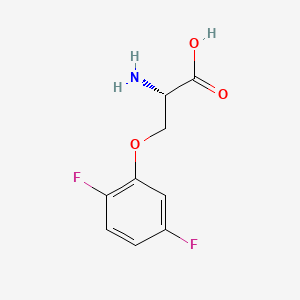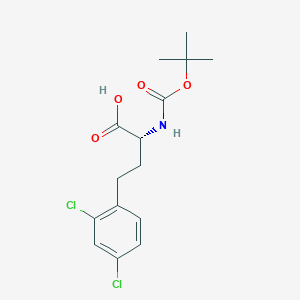
Propargyl-peg2-CH2CO2tbu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-peg2-CH2CO2tbu is a polyethylene glycol (PEG)-based compound featuring a propargyl group and a tert-butyl ester-protected carboxyl group. This compound is widely used in click chemistry, PEGylation, bioconjugation, and chemical modification due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-peg2-CH2CO2tbu can be synthesized through a multi-step process involving the reaction of propargyl alcohol with polyethylene glycol (PEG) derivatives. The synthesis typically involves the following steps:
Activation of PEG: PEG is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form a PEG-tosylate or PEG-mesylate intermediate.
Nucleophilic Substitution: The activated PEG intermediate undergoes nucleophilic substitution with propargyl alcohol to form propargyl-PEG.
Esterification: The propargyl-PEG is then esterified with tert-butyl bromoacetate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propargyl-peg2-CH2CO2tbu undergoes various chemical reactions, including:
Click Chemistry:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to form the corresponding carboxylic acid.
Nucleophilic Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Acids: Used for hydrolysis of the tert-butyl ester group.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Carboxylic Acids: Formed from hydrolysis of the tert-butyl ester group.
Substituted Propargyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Propargyl-peg2-CH2CO2tbu has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Propargyl-peg2-CH2CO2tbu involves its reactivity with azides in click chemistry reactions. The propargyl group undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly efficient and specific, making it a valuable tool for bioconjugation and chemical modification . The tert-butyl ester group can be hydrolyzed to expose a carboxylic acid group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Propargyl-peg2-CH2CO2tbu can be compared with other similar compounds, such as:
Propargyl-PEG-acid: Lacks the tert-butyl ester protection, making it more reactive but less stable.
Propargyl-PEG-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group, which is more reactive towards amines.
Propargyl-PEG-thiol: Contains a thiol group, which can form disulfide bonds and is used in different bioconjugation applications.
The uniqueness of this compound lies in its combination of a propargyl group and a tert-butyl ester-protected carboxyl group, providing both reactivity and stability for various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-5-6-15-7-8-16-9-10-17-11-12(14)18-13(2,3)4/h1H,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYSIQJGYSNOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-[2-[2-(methylamino)ethoxy]ethoxy]acetate](/img/structure/B8233666.png)








